molecular formula C7H12O3 B168561 Ethyl 2-(oxetan-3-yl)acetate CAS No. 1207175-04-9

Ethyl 2-(oxetan-3-yl)acetate

Cat. No. B168561
M. Wt: 144.17 g/mol
InChI Key: GCHXUULRRZDDFC-UHFFFAOYSA-N
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Description

Ethyl 2-(Oxetan-3-ylidene)acetate is a CBL-?B inhibitor used in the treatment of cancer . It is synthesized from 3-Oxetanone and Triethyl phosphonoacetate .


Synthesis Analysis

The synthesis of Ethyl 2-(oxetan-3-yl)acetate involves the use of 3-Oxetanone and Triethyl phosphonoacetate . Another method involves the use of Ethyl vinyl ether and toluenesulfonic acid added to a solution of 3-chloro-2-hydroxypropyl 2-bromobenzoate in dichloromethane .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(oxetan-3-yl)acetate is represented by the linear formula C7H12O3 . The InChI code is 1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3 .


Chemical Reactions Analysis

The reaction of 2,3–unsaturated ester 3 with heterocyclic aromatic amines has been studied . Also, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .


Physical And Chemical Properties Analysis

Ethyl 2-(oxetan-3-yl)acetate has a molecular weight of 144.17 . It is a liquid at room temperature and should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Applications in Marine Fungal Compounds

The ethyl acetate extract of the fermentation broth from the marine fungus Penicillium sp. has been studied, leading to the discovery of new compounds. Though Ethyl 2-(oxetan-3-yl)acetate itself was not the focus, this research highlights the importance of studying similar esters in marine fungal compounds for potential new discoveries (Wu et al., 2010).

Chemical Synthesis and Modification

Various chemical synthesis processes involve compounds structurally similar to Ethyl 2-(oxetan-3-yl)acetate. For instance, regioselective addition processes and the synthesis of quinazolinone-based derivatives have been researched, showcasing the versatility of similar esters in chemical reactions and potential pharmaceutical applications (Koz’minykh et al., 2006); (Riadi et al., 2021).

Biological Evaluation and Molecular Docking

Studies have shown that derivatives of compounds similar to Ethyl 2-(oxetan-3-yl)acetate can exhibit potent cytotoxic activity against various human cancer cell lines. These compounds also demonstrated inhibitory activity towards certain tyrosine kinases, indicating their potential as anti-cancer agents (Riadi et al., 2021).

Quantum Chemical Investigations

Quantum chemical calculations have been used to investigate the molecular properties of compounds structurally similar to Ethyl 2-(oxetan-3-yl)acetate. These studies can reveal insights into the electronic properties and potential reactivity of these compounds, guiding further research and applications (Bouklah et al., 2012).

Molecular Docking and Antimicrobial Studies

Molecular docking studies have been conducted with compounds similar to Ethyl 2-(oxetan-3-yl)acetate, showing their bonding modes to enzyme active sites. Additionally, antimicrobial activities have been observed in compounds bearing structural resemblance, indicating the potential of these esters in the development of new antimicrobial agents (Babar et al., 2017); (Mondol et al., 2011).

Safety And Hazards

Ethyl 2-(oxetan-3-yl)acetate is considered hazardous. It is classified under GHS07 for safety, with the signal word being “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes .

Relevant Papers The relevant papers retrieved provide valuable insights into the synthesis, reactivity, and potential applications of Ethyl 2-(oxetan-3-yl)acetate . These papers discuss various aspects of the compound, including its synthesis from 3-Oxetanone and Triethyl phosphonoacetate , its reactions with heterocyclic aromatic amines , and its potential as a CBL-?B inhibitor .

properties

IUPAC Name

ethyl 2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXUULRRZDDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539681
Record name Ethyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(oxetan-3-yl)acetate

CAS RN

1207175-04-9
Record name Ethyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(oxetan-3-yl)acetate
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